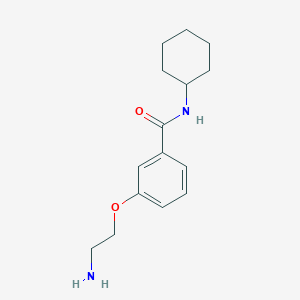
3-(2-aminoethoxy)-N-cyclohexylbenzamide
描述
3-(2-aminoethoxy)-N-cyclohexylbenzamide is an organic compound with a complex structure that includes an aminoethoxy group and a cyclohexylbenzamide moiety
作用机制
Target of Action
The primary target of 3-(2-aminoethoxy)-N-cyclohexylbenzamide is the sarcoplasmic reticulum calcium ATPase isoform 2 (SERCA2a) . SERCA2a is an enzyme that plays a crucial role in the regulation of intracellular calcium levels, which is vital for muscle contraction, including heart muscle .
Mode of Action
This compound interacts with its target, SERCA2a, by stimulating its activity . This stimulation enhances the transport of calcium ions from the cytosol of the cell into the sarcoplasmic reticulum, thereby increasing the rate of muscle relaxation and improving contractility .
Biochemical Pathways
The compound’s action primarily affects the calcium signaling pathway . By enhancing the activity of SERCA2a, it increases the sequestration of calcium ions in the sarcoplasmic reticulum. This action results in a decrease in cytosolic calcium concentration, which in turn influences the contraction and relaxation of muscle cells .
Result of Action
The stimulation of SERCA2a by this compound leads to an improvement in heart function. It enhances both the contractility (inotropic effect) and relaxation (lusitropic effect) of the heart muscle, which could potentially be beneficial in conditions such as heart failure .
生化分析
Biochemical Properties
3-(2-aminoethoxy)-N-cyclohexylbenzamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound is known to interact with the sarcoplasmic reticulum Ca2+ ATPase (SERCA2a), which is crucial for calcium homeostasis in cells . The interaction between this compound and SERCA2a enhances the enzyme’s activity, leading to improved calcium compartmentalization within the sarcoplasmic reticulum . This interaction is essential for maintaining proper cellular function and signaling.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to improve diastolic function in heart cells by enhancing SERCA2a activity . This improvement in calcium handling leads to better cardiac muscle relaxation and overall heart function. Additionally, the compound does not affect the electrical activity of healthy myocytes, indicating its selective action on diseased cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to SERCA2a, stimulating its activity and promoting calcium uptake into the sarcoplasmic reticulum . This binding interaction enhances the enzyme’s function, leading to improved calcium homeostasis. Furthermore, this compound does not inhibit the Na+/K+ ATPase, which is a common target for other inotropic agents . This selective action reduces the risk of adverse effects associated with Na+/K+ ATPase inhibition.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates stability under controlled conditions, maintaining its activity over extended periods . Long-term studies have shown that this compound continues to enhance SERCA2a activity without significant degradation . This stability is crucial for its potential therapeutic applications, as it ensures consistent efficacy over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound is well-tolerated at therapeutic doses, with no evidence of acute toxicity . At higher doses, there may be a risk of adverse effects, including potential toxicity . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing risks.
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized primarily in the liver, where it undergoes biotransformation to produce active metabolites . These metabolites retain the ability to enhance SERCA2a activity, contributing to the overall therapeutic effects of the compound . The metabolic pathways also involve interactions with cytochrome P450 enzymes, which play a role in the compound’s biotransformation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, this compound accumulates in the sarcoplasmic reticulum, where it exerts its effects on SERCA2a activity . This targeted distribution ensures that the compound reaches its site of action efficiently.
Subcellular Localization
The subcellular localization of this compound is primarily within the sarcoplasmic reticulum. The compound’s activity is closely associated with its localization, as it directly interacts with SERCA2a within this organelle . The presence of targeting signals or post-translational modifications may direct this compound to the sarcoplasmic reticulum, ensuring its effective function .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-aminoethoxy)-N-cyclohexylbenzamide typically involves the reaction of 3-(2-aminoethoxy)benzoic acid with cyclohexylamine. The reaction is carried out under reflux conditions in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the process, reducing the need for manual intervention and minimizing the risk of contamination.
化学反应分析
Types of Reactions
3-(2-aminoethoxy)-N-cyclohexylbenzamide can undergo various chemical reactions, including:
Oxidation: The aminoethoxy group can be oxidized to form corresponding oximes or nitriles.
Reduction: The amide bond can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
3-(2-aminoethoxy)-N-cyclohexylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
相似化合物的比较
Similar Compounds
2-(2-aminoethoxy)ethanol: A related compound with similar functional groups but different structural features.
N-cyclohexylbenzamide: Shares the cyclohexylbenzamide moiety but lacks the aminoethoxy group.
Uniqueness
3-(2-aminoethoxy)-N-cyclohexylbenzamide is unique due to the presence of both the aminoethoxy group and the cyclohexylbenzamide moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
属性
IUPAC Name |
3-(2-aminoethoxy)-N-cyclohexylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c16-9-10-19-14-8-4-5-12(11-14)15(18)17-13-6-2-1-3-7-13/h4-5,8,11,13H,1-3,6-7,9-10,16H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAHPSCKMUBILHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC(=CC=C2)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,4-Diazaspiro[5.5]undecane dihydrochloride](/img/structure/B1437270.png)


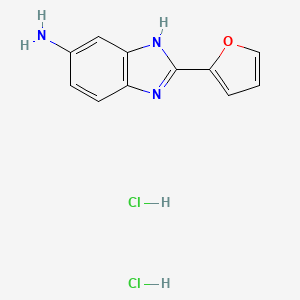
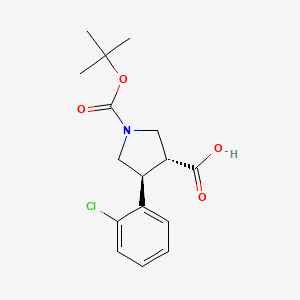
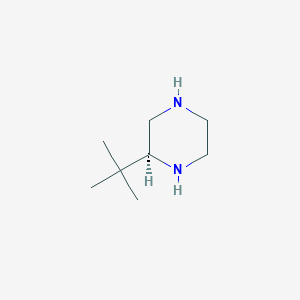
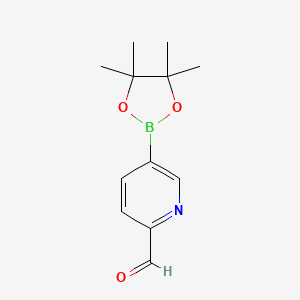
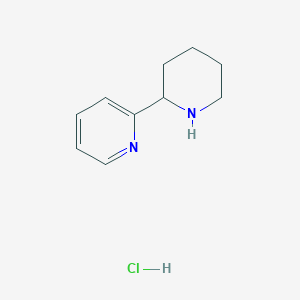
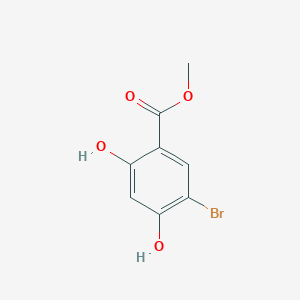
![7-iodo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B1437288.png)



